molecular formula C5H3I2N B1353092 3,5-Diiodopyridine CAS No. 53710-18-2

3,5-Diiodopyridine

Cat. No. B1353092
CAS RN: 53710-18-2
M. Wt: 330.89 g/mol
InChI Key: ZCXLAJCAJAMPHC-UHFFFAOYSA-N
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Description

3,5-Diiodopyridine is a chemical compound with the CAS Number: 53710-18-2 . It has a molecular weight of 330.89 .


Synthesis Analysis

The synthesis of 3,5-Diiodopyridine involves the iodination of 3,5-dibromopyridine . The mixture of 3,5-dibromopyridine, KI, and CuI is placed in a three-necked flask. DMF is added, and the flask is heated at 180˚C under Ar .


Molecular Structure Analysis

The molecular formula of 3,5-Diiodopyridine is C5H3I2N . It has a molecular weight of 330.89 .


Physical And Chemical Properties Analysis

3,5-Diiodopyridine is a solid at room temperature . It has a molecular weight of 330.89 . The compound has a density of 2.609 and a boiling point of 317ºC .

Scientific Research Applications

Catalysis in Organic Synthesis

Takács et al. (2017) explored the use of diiodopyridines, including 3,5-diiodopyridine, in palladium-catalyzed aminocarbonylation. This process is significant for the synthesis of compounds with carboxamide and ketocarboxamide functionalities, commonly used in organic synthesis and pharmaceutical applications (Takács, Varga, Kardos, & Kollár, 2017).

Synthesis of Bioactive Compounds

Leboho et al. (2015) reported on the synthesis of 7-azaindoles from 3,5-dihalogenated 2-aminopyridines, including 3,5-diiodopyridine, using a double Sonogashira coupling reaction. These azaindole derivatives have shown promising biological activity against the protozoal parasite Giardia duodenalis (Leboho, Giri, Popova, Cock, Michael, de Koning, 2015).

Novel Derivatives and Molecular Diodes

Derosa, Guda, and Seminario (2003) investigated a molecule derived from 3,5-diiodopyridine, which exhibits charge-induced conformational switching and rectifying behavior, potentially useful in molecular electronics as a nano-actuator or memory device (Derosa, Guda, & Seminario, 2003).

Synthesis of Amino-3,5-Dicyanopyridines

Betti et al. (2019) synthesized a series of amino-3,5-dicyanopyridines, a chemical class derived from 3,5-diiodopyridine, and evaluated them as adenosine receptor ligands. This research has implications for the development of novel pharmaceuticals (Betti, Catarzi, Varano, Falsini, Varani, Vincenzi, Pasquini, di Cesare Mannelli, Ghelardini, Lucarini, Dal Ben, Spinaci, Bartolucci, Menicatti, Colotta, 2019).

Antimicrobial Properties

Koszelewski et al. (2021) studied 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, derivatives of 3,5-diiodopyridine, for their potential as antimicrobial drugs. They demonstrated significant antibacterial activity against various strains of E. coli, which is particularly relevant in the context of increasing bacterial resistance to conventional antibiotics (Koszelewski, Ostaszewski, Śmigielski, Hrunyk, Kramkowski, Laskowski, Laskowska, Lizut, Szymczak, Michalski, Gawin, Kowalczyk, 2021).

Applications in Endocrinology

Research by Lorenzini et al. (2019) on 3,5-diiodo-L-thyronine (3,5-T2), a derivative of thyroid hormone closely related to 3,5-diiodopyridine, highlights its potential effects on human metabolism. This study developed a method to quantify 3,5-T2 in human serum, providing insights into its role in endocrine homeostasis and disease status (Lorenzini, Nguyen, Sacripanti, Serni, Borsò, Saponaro, Cecchi, Simoncini, Ghelardoni, Zucchi, Saba, 2019).

Material Science Applications

Wright et al. (2012) synthesized 3,5-diferrocenylpyridine, a compound derived from 3,5-diiodopyridine, and characterized its electrochemical properties. Such compounds are significant in material science, particularly for their potential applications in electronic devices and sensors (Wright, Shaffer, McAdam, & Crowley, 2012).

Molecular Synthesis and Pharmacokinetics

Catarzi et al. (2022) developed a new set of amino-3,5-dicyanopyridines with promising binding affinity to adenosine receptors. This work offers valuable insights into the synthesis and potential applications of these compounds in pharmacology and drug development (Catarzi, Varano, Vigiani, Calenda, Melani, Varani, Vincenzi, Pasquini, Mennini, Nerli, Dal Ben, Volpini, & Colotta, 2022).

Safety And Hazards

3,5-Diiodopyridine is harmful in contact with skin and if inhaled . It may cause respiratory irritation . It is also harmful if swallowed and causes skin and eye irritation . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

properties

IUPAC Name

3,5-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2N/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXLAJCAJAMPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408440
Record name 3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodopyridine

CAS RN

53710-18-2
Record name 3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
JY Lu, AM Babb - Inorganic chemistry, 2002 - ACS Publications
A simultaneous reduction of copper(II) to copper(I) by pyridinecarboxylate and the substitution of carboxylato groups by iodo nucleophiles in a self-assembly process under …
Number of citations: 107 pubs.acs.org
SV Chapyshev, AV Chernyak - Synthesis, 2012 - thieme-connect.com
2,4,6-Trifluoropyridine was diiodinated with a mixture of potassium iodide and periodic acid in sulfuric acid at 55 C to give 2,4,6-trifluoro-3,5-diiodopyridine in 85% yield. Both the starting …
Number of citations: 21 www.thieme-connect.com
FW Broekman, HJC Tendeloo - Recueil des Travaux …, 1962 - Wiley Online Library
The method of Schickh, Binz and Schulz for the iodination of 3‐hydroxypyridine to give a hydroxymonoiodopyridine is also suitable for iodinating 2‐ and 4‐hydroxypyridine; 2‐ (or 4‐)…
Number of citations: 14 onlinelibrary.wiley.com
M Winkler, B Cakir, W Sander - Journal of the American Chemical …, 2004 - ACS Publications
3,5-Pyridyne (3) has been generated by flash vacuum pyrolysis of 3,5-diiodopyridine (20) and 3,5-dinitropyridine (21) and characterized by IR spectroscopy in cryogenic argon matrices. …
Number of citations: 71 pubs.acs.org
G Ranjani, R Nagarajan - Organic letters, 2017 - ACS Publications
A ligand-free copper catalyzed Suzuki–Miyaura coupling of 3,5-diiodopyridine with aryl and indole boronates has been explored in good to excellent yields. In situ generation of nano-…
Number of citations: 49 pubs.acs.org
TC Leboho, S Giri, I Popova, I Cock, JP Michael… - Bioorganic & Medicinal …, 2015 - Elsevier
The synthesis of 2,3,5-trisubstituted 7-azaindoles as well as 2,5-disubstituted 7-azaindoles from 3,5-dihalogenated 2-aminopyridines is outlined. Using a double Sonogashira coupling …
Number of citations: 20 www.sciencedirect.com
HN Bojarska‐Dahlig - … des Travaux Chimiques des Pays‐Bas, 1959 - Wiley Online Library
N‐(3,5‐diiodo‐4‐pyridonyl)‐oxyacetic acid was synthesized by reacting 4‐hydroxy‐3,5‐diiodopyridine‐N‐oxide with chloroacetic acid in neutral medium, the yield amounting to 85 %. 4…
Number of citations: 8 onlinelibrary.wiley.com
M Peters, M Trobe, R Breinbauer - Chemistry–A European …, 2013 - Wiley Online Library
One of the most common protein–protein interactions (PPI) is the interaction of the α‐helix of one protein with the surface of the second one. Terphenylic scaffolds are bioinspired motifs …
CJ Massena, NB Wageling, DA Decato… - Angewandte …, 2016 - Wiley Online Library
The self‐assembly of higher‐order anion helicates in solution remains an elusive goal. Herein, we present the first triple helicate to encapsulate iodide in organic and aqueous media as …
Number of citations: 84 onlinelibrary.wiley.com
T Usuki, H Yamada, T Hayashi, H Yanuma… - Chemical …, 2012 - pubs.rsc.org
Desmosine, a crosslinking amino acid of elastin, is an attractive biomarker for diagnosis of chronic obstructive pulmonary disease (COPD). In this study, the first total synthesis of (+)-…
Number of citations: 53 pubs.rsc.org

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